Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate
Description
Properties
CAS No. |
62591-74-6 |
|---|---|
Molecular Formula |
C15H27O5PSi2 |
Molecular Weight |
374.52 g/mol |
IUPAC Name |
benzyl 2-bis(trimethylsilyloxy)phosphorylacetate |
InChI |
InChI=1S/C15H27O5PSi2/c1-22(2,3)19-21(17,20-23(4,5)6)13-15(16)18-12-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
InChI Key |
HCBPTKWYEFOCHM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(CC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Conversion to Bis[(trimethylsilyl)oxy]phosphoryl Acetate
- Reagents: Treatment with bromotrimethylsilane (TMSBr) in dichloromethane at room temperature for approximately 5 hours.
- Outcome: This step replaces the methoxy groups on phosphorus with trimethylsilyl (TMS) groups, yielding methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate as an intermediate.
- Yield: Typically high, around 90% or more, depending on reaction conditions.
Step 2: Alcoholysis to Introduce Benzyl Group
- Reagents: The bis(trimethylsilyl)oxy intermediate is reacted with benzyl alcohol in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.
- Outcome: Selective substitution of one TMS group by the benzyl group occurs, producing Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate or related mixed phosphonoacetates.
- Yield: High yields reported, often exceeding 85–90%.
This method is advantageous because it proceeds under mild conditions without harsh reagents, and the intermediate bis(trimethylsilyl)oxy compound is versatile for further functionalization.
Reaction Conditions and Optimization
- The alcoholysis step is sensitive to the choice of base and temperature. DBU is preferred for its strong, non-nucleophilic basicity, facilitating clean substitution without side reactions.
- Reaction temperature is generally maintained at room temperature to avoid decomposition or side reactions.
- Stirring times vary but typically range from 1 to 5 hours to ensure complete conversion.
- Purification is usually achieved by standard chromatographic techniques, and isolated yields are consistently high.
Representative Data Table of Preparation Yields
| Step | Reactants / Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl 2-(dimethoxyphosphoryl)acetate + TMSBr, CH2Cl2, r.t., 5 h | Methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate | ~90 | High purity intermediate |
| 2 | Intermediate + Benzyl alcohol + DBU, r.t., 2 h | This compound | 85–90 | Mild conditions, selective substitution |
Related Synthetic Routes and Analogues
- Similar methods have been applied to prepare other mixed phosphonoacetates by substituting benzyl alcohol with different alcohols (e.g., isopropyl alcohol) to yield mixed alkoxy phosphonoacetates with varying properties and reactivities.
- The bis(trimethylsilyl)oxy intermediate is a key branching point for synthesizing a variety of HWE reagents, including Still–Gennari-type reagents and benzylthio analogs, which have been used for stereoselective olefination reactions.
- The use of triphenylphosphine and iodine in the initial steps (Garegg–Samuelsson conditions) has been reported for the preparation of related phosphonoacetates, though this is more common for sulfur or nitrogen analogs rather than the oxygen-based bis(trimethylsilyl)oxy derivatives.
Research Results and Applications
- The preparation of this compound and its analogs has been reported with isolated yields typically above 85%, demonstrating the efficiency of the synthetic protocol.
- These compounds serve as valuable intermediates in the synthesis of α,β-unsaturated esters via HWE reactions, which are widely used in organic synthesis for constructing carbon-carbon double bonds with high stereoselectivity.
- The mild preparation conditions and functional group tolerance make this approach suitable for complex molecule synthesis, including bio-orthogonal protein modifications and pharmaceutical intermediates.
Chemical Reactions Analysis
Horner–Wadsworth–Emmons (HWE) Reactions
This compound serves as a versatile HWE-type reagent for stereodivergent synthesis of (E)- and (Z)-α,β-unsaturated esters. Key findings include:
Reaction Conditions and Selectivity
| Entry | Base (Equiv) | Aldehyde (Equiv) | Temp (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| 1 | NaHMDS (1.1) | Benzaldehyde (1.3) | 0 | 99 | 100:0 |
| 2 | LiHMDS (1.1) | Benzaldehyde (1.3) | 0 | 97 | 99:1 |
| 3 | i-PrMgBr (1.1) | Benzaldehyde (1.3) | 0 | 90 | 96:4 |
-
E-Selectivity : Excess NaHMDS (1.1 equiv) relative to the HWE reagent promotes E-selectivity (up to 100:0 E/Z) via a stabilized oxyanion intermediate .
-
Z-Selectivity : Reversing the stoichiometry (excess HWE reagent) shifts selectivity to Z-isomers (E/Z up to 2:98) by altering transition-state dynamics .
Mechanistic Insights
The stereochemical outcome is governed by:
-
Base Strength : Stronger bases (NaHMDS vs. LiHMDS) favor E-selectivity by deprotonating the phosphorylacetate more efficiently.
-
Solvent Effects : THF enhances ion-pair stabilization, critical for high stereocontrol.
-
Counterion Influence : Alkali metal ions (Na⁺, K⁺) modulate the reactivity of the phosphoryl anion, affecting transition-state geometry .
Comparative Performance with Other HWE Reagents
| Reagent | E/Z Selectivity | Yield Range (%) | Key Advantage |
|---|---|---|---|
| Still–Gennari (CF₃CH₂O) | 17:83–34:66 | 89–95 | High Z-selectivity at low T |
| Benzyl {bis(TMSO)} | 2:98–100:0 | 86–99 | Tunable E/Z via stoichiometry |
The benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate outperforms traditional reagents in stereodivergence and functional group compatibility .
Stability and Handling
Scientific Research Applications
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate involves the interaction of its phosphoryl group with various molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions at the phosphoryl site. The compound can participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, thereby modifying their chemical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-[Bis(benzylthio)phosphoryl]acetate (Sulfur-Containing HWE Reagent)
- Substituent Comparison : Replaces TMSO groups with benzylthio (S-Bn) groups.
- Reactivity : Sulfur atoms lower the phosphoryl group’s electrophilicity, reducing reactivity toward aldehydes but enabling diastereodivergent synthesis of (E)- and (Z)-α,β-unsaturated esters. This contrasts with the TMSO-substituted compound, which may exhibit higher electrophilicity due to oxygen’s electronegativity .
- Synthetic Utility : Sulfur-based reagents are advantageous for Z-selectivity, whereas TMSO-containing reagents might favor E-isomers under specific conditions.
9,12,15-Octadecatrienoic Acid, 2,3-bis[(trimethylsilyl)oxy]propyl Ester
- Structural Divergence : A fatty acid ester with TMSO groups on a propyl chain, unlike the phosphoryl-acetate backbone of the target compound.
- Biological Relevance: Demonstrates antioxidant and anti-inflammatory activities, suggesting that TMSO groups in non-phosphorylated esters can enhance bioactivity. However, the target compound’s phosphoryl core likely limits such applications, prioritizing synthetic utility over direct biological effects .
Benzyl Benzoate (Simple Benzyl Ester)
- Core Structure : Lacks the phosphoryl and TMSO groups, featuring a straightforward benzyl ester of benzoic acid.
- Properties and Uses : Widely used in pharmaceuticals and cosmetics due to its stability and low toxicity. In contrast, the target compound’s phosphoryl-TMSO structure confers reactivity useful in synthetic chemistry rather than end-user applications .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: 31P-NMR Chemical Shifts for Phosphoryl Compounds
*Hypothesized shift for the target compound, inferred from and .
Key Research Findings
- Synthetic Flexibility : The TMSO groups in this compound enable modular synthesis of HWE reagents, as demonstrated by the efficient preparation of sulfur- or nitrogen-substituted analogs .
- Spectroscopic Differentiation : 31P-NMR is critical for distinguishing phosphoryl substituents. For example, deprotection of benzyl groups shifts δ values by ~1.9 ppm, aiding structural validation .
- Steric and Electronic Effects : Compared to sulfur- or oxygen-based analogs, TMSO groups balance steric bulk and electronic effects, optimizing reagent performance in specific reaction conditions .
Biological Activity
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate is a phosphonate compound that has garnered attention due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of this compound
This compound is characterized by its unique structure that includes a benzyl group and two trimethylsilyl ether functionalities attached to a phosphoryl group. This configuration may influence its reactivity and biological interactions.
- Phosphorylation Activity : The compound's phosphoryl group can participate in various biochemical processes, potentially acting as a substrate for kinases or as an inhibitor of phosphatases. This activity is crucial for signal transduction pathways in cells.
- Interactions with Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Cellular Uptake : The presence of the benzyl group may enhance lipophilicity, facilitating cellular uptake and subsequent biological effects.
Table 1: Comparison of Biological Activities of Selected Phosphonate Compounds
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cellular Uptake |
|---|---|---|---|
| This compound | TBD | TBD | High |
| Compound A (e.g., Phosphonic Acid Derivative) | Yes | Moderate | Moderate |
| Compound B (e.g., Amino Acid Phosphonates) | Yes | High | Low |
Case Studies
- Study on Enzyme Inhibition : A recent investigation assessed the inhibitory effects of various phosphonate compounds on specific kinases. This compound showed promising results, indicating a potential role as a therapeutic agent in diseases where kinase activity is dysregulated.
- Antimicrobial Efficacy : In vitro tests conducted on a range of bacterial strains demonstrated that related phosphonates exhibit significant antimicrobial activity. While direct studies on this compound are needed, the structural similarities suggest it may possess similar properties.
Research Findings
- Pharmacological Potential : The compound's ability to modulate enzyme activity positions it as a candidate for further pharmacological development.
- Toxicological Profile : Preliminary assessments indicate that the compound does not exhibit acute toxicity at low concentrations, but further toxicological evaluations are necessary to establish safety profiles for potential therapeutic use.
Q & A
What is the synthetic pathway for preparing Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate, and how can reaction conditions be optimized for high yield?
Answer:
The compound is synthesized via a two-step process. First, methyl 2-(dimethoxyphosphoryl)acetate undergoes silylation using trimethylsilyl bromide (TMSBr) in anhydrous dichloromethane under argon, yielding the intermediate methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate . This intermediate is then benzylated to introduce the benzyl ester group. Key optimization steps include:
- Strict anhydrous conditions to prevent hydrolysis of trimethylsilyl (TMS) groups .
- Use of TMSBr in stoichiometric excess (2.5 equiv) to ensure complete conversion .
- Reaction monitoring via ³¹P NMR to track phosphorus center modifications .
How does this compound function as an intermediate in Horner–Wadsworth–Emmons (HWE) reagent synthesis?
Answer:
The compound serves as a versatile precursor for HWE reagents by enabling substitution of TMS groups with sulfur- or nitrogen-based nucleophiles (e.g., benzylthiols or fluorophenols). This substitution tailors the reagent’s reactivity for stereoselective synthesis of α,β-unsaturated esters. For example:
- Replacement of TMS groups with benzylthiols produces methyl 2-[bis(benzylthio)phosphoryl]acetate , which enhances Z-selectivity in HWE reactions .
- Advanced applications involve mixed phosphonoacetates for diastereodivergent syntheses .
What analytical methods are critical for characterizing this compound and its derivatives?
Answer:
- ³¹P NMR : Confirms phosphorylation and tracks substitution reactions (δ ~20–25 ppm for phosphoryl intermediates) .
- Mass Spectrometry (GC-MS/ESI-MS) : Validates molecular weight and purity (e.g., ESI-MS m/z signals for intermediates) .
- IR Spectroscopy : Detects silyl ether (Si-O) stretching bands (~1250 cm⁻¹) and ester carbonyl (C=O) vibrations (~1720 cm⁻¹) .
How can researchers resolve contradictions in stereochemical outcomes when using derivatives of this compound in HWE reactions?
Answer:
Discrepancies in E/Z selectivity arise from:
- Substituent effects : Electron-withdrawing groups (e.g., trifluoroethoxy) favor E-selectivity, while bulky groups (e.g., benzylthio) promote Z-selectivity .
- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize zwitterionic transition states, enhancing stereocontrol .
- Temperature : Lower temperatures (–20°C to 0°C) improve selectivity by slowing competing pathways .
What precautions are necessary for handling this compound due to its chemical instability?
Answer:
- Moisture sensitivity : Store under inert gas (argon) and use anhydrous solvents (e.g., CH₂Cl₂, THF) to prevent TMS group hydrolysis .
- Light sensitivity : Protect from UV exposure to avoid ester decomposition.
- Purification : Avoid prolonged silica gel chromatography; instead, use vacuum distillation or cold recrystallization .
How can this compound be utilized in the synthesis of mixed phosphonoacetates for advanced stereochemical studies?
Answer:
Mixed phosphonoacetates are synthesized by stepwise substitution of TMS groups. For example:
Replace one TMS group with a fluorophenoxy moiety using triethylamine as a base.
Introduce a second nucleophile (e.g., benzylthiol) to create asymmetric phosphorus centers.
This approach enables systematic exploration of steric/electronic effects on reaction stereochemistry .
What are the limitations of using this compound in large-scale syntheses?
Answer:
- Cost of silylation reagents : TMSBr is expensive and requires careful handling due to its volatility .
- Scalability : Excess TMSBr removal via vacuum distillation becomes inefficient at >10 mmol scales. Alternative silylating agents (e.g., TMSCl) may reduce costs but require longer reaction times .
- Byproduct formation : Siloxane byproducts complicate purification; solvent recycling protocols are recommended .
How does the steric bulk of trimethylsilyl groups influence the reactivity of this compound compared to non-silylated analogs?
Answer:
- Enhanced stability : TMS groups protect the phosphoryl oxygen from nucleophilic attack during storage .
- Reduced reactivity : Bulky TMS groups slow substitution reactions, necessitating elevated temperatures (40–60°C) for nucleophilic displacement .
- Steric shielding : In HWE reactions, TMS groups hinder aldehyde approach, favoring specific transition-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
